

Preclinical Development and Evaluation of Brigatinib: A Technical Guide

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Compound of Interest		
Compound Name:	Brigatinib	
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Introduction

Brigatinib (marketed as Alunbrig®) is a next-generation, potent, and selective small-molecule tyrosine kinase inhibitor (TKI).[1][2] It was developed by ARIAD Pharmaceuticals to target anaplastic lymphoma kinase (ALK) gene rearrangements, a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC).[1][2] Preclinical studies were pivotal in establishing its superior potency and ability to overcome resistance mechanisms observed with first- and second-generation ALK inhibitors, ultimately supporting its advancement into clinical trials and subsequent FDA approval.[3][4][5][6] This guide provides an in-depth overview of the preclinical data and methodologies that characterized the development of **Brigatinib**.

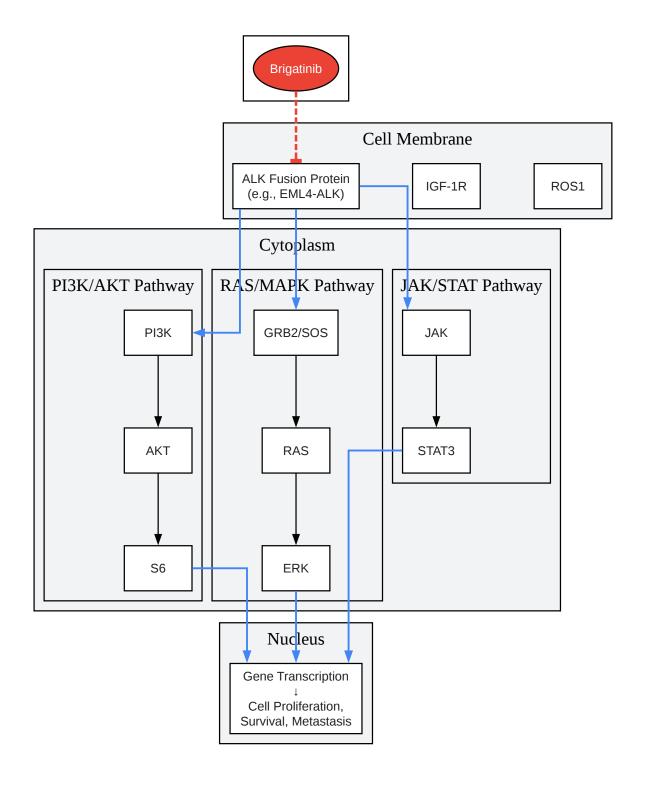
Mechanism of Action

Brigatinib is an ATP-competitive inhibitor that primarily targets the ALK tyrosine kinase.[4][7] ALK rearrangements, such as the EML4-ALK fusion protein, lead to constitutive activation of the kinase, driving uncontrolled downstream signaling that promotes cell proliferation, survival, and migration.[8] **Brigatinib** binds to the ATP-binding site of ALK, inhibiting its autophosphorylation and subsequently blocking the activation of key downstream signaling proteins, including STAT3, AKT, ERK1/2, and S6.[9][10]

Beyond ALK, **Brigatinib** demonstrates potent inhibitory activity against ROS proto-oncogene-1 (ROS1) and, to a lesser extent, other kinases such as FMS-like tyrosine kinase 3 (FLT3), insulin-like growth factor-1 receptor (IGF-1R), and certain mutated forms of the epidermal



growth factor receptor (EGFR).[1][3][8][10] This multi-kinase activity profile contributes to its broad efficacy.



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Caption: Brigatinib's inhibition of ALK and downstream signaling pathways.

Preclinical Evaluation Workflow

The preclinical assessment of **Brigatinib** followed a structured workflow, progressing from initial biochemical assays to complex in vivo models to establish its potency, selectivity, and pharmacological properties.



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Caption: The preclinical development workflow for **Brigatinib**.

In Vitro Evaluation Kinase Inhibition Profile

Brigatinib's potency was first established through in vitro kinase screening assays. It demonstrated potent, low-nanomolar inhibition of native ALK and a wide array of clinically relevant ALK mutants known to confer resistance to other TKIs.[3][11] Notably, it was the only TKI tested that maintained substantial activity against the highly recalcitrant G1202R mutation. [2][3][4][6]

Table 1: In Vitro Kinase Inhibition Profile of Brigatinib



Target Kinase	IC50 (nmol/L)	Reference
ALK (Native)	0.6	[3][7][9]
ALK G1202R	184 (relative) / 0.6-6.6 (range for mutants)	[3][7][12]
ALK C1156Y	0.6	[9]
ALK R1275Q	6.6	[9]
ROS1	1.5 - 2.1	[3]
FLT3	1.5 - 2.1	[3][9]
FLT3 (D835Y)	1.5 - 2.1	[3][9]
EGFR (L858R)	1.5 - 2.1	[3][9]
EGFR (L858R/T790M)	29 - 160	[9]
IGF-1R	29 - 160	[9]

| INSR | 29 - 160 |[9] |

Cellular Activity

In cell-based assays using ALK-positive cancer cell lines (both NSCLC and anaplastic large-cell lymphoma - ALCL), **Brigatinib** was approximately 12 times more potent than crizotinib at inhibiting ALK phosphorylation and cell growth.[3][4][5][7] It demonstrated over 100-fold selectivity for ALK-rearranged cell lines compared to ALK wild-type lines.[7]

Table 2: Cellular Activity of Brigatinib in ALK+ Cell Lines



Cell Line / Fusion	ALK Phosphorylation IC50 (nmol/L)	Cell Growth GI50 (nmol/L)	Reference
Panel of 7 ALK+ Lines	1.5 - 12.0	4 - 31	[3][7][9]
Comparison: Crizotinib	23 - 55	62 - 309	[3]
Karpas-299 (NPM- ALK)	~10 (Median IC50 for panel)	4 - 31 (Range)	[3][5]

| H3122 (EML4-ALK) | ~10 (Median IC50 for panel) | 4 - 31 (Range) |[3][5][13] |

Experimental Protocols

- Kinase Assay: The inhibitory activity of Brigatinib was assessed using in vitro kinase screening assays against a panel of over 250-289 kinases.[3][5][6][7] The IC50 values, representing the concentration of the drug required to inhibit 50% of the kinase activity, were determined to quantify potency and selectivity.
- Cellular Assays (Growth and Phosphorylation): Various ALK-positive (e.g., Karpas-299, H3122, H2228) and ALK-negative cell lines were used.[3]
 - Growth Inhibition (GI50): Cells were treated with increasing concentrations of Brigatinib for 72 hours. Cell viability was measured using standard methods (e.g., CellTiter-Glo®).
 The GI50, the concentration inhibiting growth by 50%, was calculated.[13]
 - ALK Phosphorylation Inhibition (IC50): ALK-positive cells were treated with **Brigatinib** for a set period (e.g., 2-4 hours). Cell lysates were then analyzed by Western blot or ELISA to measure the levels of phosphorylated ALK (pALK). The IC50 for pALK inhibition was determined.[3]
- Mutant ALK Assays: To test activity against resistance mutations, engineered cell lines (e.g., Ba/F3) expressing various ALK mutants were created.[9] The ability of **Brigatinib** to inhibit the proliferation of these cells was measured to determine its efficacy against specific resistance mechanisms.[3][9]



In Vivo Evaluation

Brigatinib's efficacy was further validated in mouse xenograft models using human ALK-positive cancer cells.

Subcutaneous Xenograft Models

In mice bearing subcutaneous tumors from ALK+ cell lines (Karpas-299 and H2228), oral administration of **Brigatinib** led to dose-dependent tumor growth inhibition.[3] At higher doses, **Brigatinib** induced near-complete tumor regression, demonstrating superior efficacy compared to crizotinib.[3]

Table 3: In Vivo Efficacy of Brigatinib in Subcutaneous Xenograft Models

Model	Brigatinib Dose (mg/kg, once daily)	Outcome	Reference
Karpas-299 (ALCL)	25	87% tumor growth inhibition	[3]
	50	Near-complete tumor regression	[3]

| H2228 (NSCLC) | 10, 25, 50 | Dose-dependent tumor growth inhibition |[3][13] |

Intracranial CNS Model

Given that the brain is a common site of metastasis for NSCLC, **Brigatinib**'s activity was assessed in an orthotopic brain tumor model.[2] In mice with intracranially implanted ALK+ tumors, **Brigatinib** significantly reduced the tumor burden and prolonged survival compared to crizotinib, indicating its ability to penetrate the central nervous system and exert a therapeutic effect.[2][3][10]

Experimental Protocols

In Vivo Tumor Models:



- Subcutaneous: SCID beige mice were implanted subcutaneously with ALK+ cells (e.g., Karpas-299 or H2228).[13] Once tumors reached a specified volume, mice were randomized into treatment groups and dosed orally once daily with **Brigatinib**, crizotinib, or vehicle control for a defined period (e.g., 14-21 days).[13] Tumor volumes were measured regularly to assess efficacy.
- Intracranial: ALK-driven tumor cells were implanted intracranially in mice.[10] Treatment with Brigatinib or control began, and the primary endpoint was overall survival. Tumor burden was also assessed.[10]
- Pharmacodynamic and Pharmacokinetic Analyses: Tumor and plasma samples were
 collected from treated animals at various time points to measure drug concentration
 (pharmacokinetics) and the level of target inhibition, such as pALK (pharmacodynamics), to
 establish a dose-response relationship.[3]

Preclinical Pharmacokinetics and Safety Pharmacokinetics

Preclinical pharmacokinetic studies showed that **Brigatinib** possesses favorable characteristics, including oral bioavailability.[7] After oral administration, the median time to reach maximum plasma concentration ranged from 1 to 4 hours.[7][14] The mean plasma elimination half-life was determined to be approximately 25 hours.[15] Metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A.[7][14] Following a single oral dose, approximately 65% is recovered in feces and 25% in urine.[9]

Safety and Toxicology

Preclinical safety pharmacology and toxicology studies are conducted to identify potential adverse effects. While specific preclinical toxicology data is less detailed in the available literature, clinical trial data later identified potential toxicities. One notable adverse event observed in early clinical development was early-onset pulmonary toxicity (interstitial lung disease/pneumonitis), which informed the clinical lead-in dosing strategy (90 mg for 7 days, then escalating to 180 mg).[12][16][17] In preregistration trials, elevations in liver enzymes (ALT) were also observed in up to 40% of patients, though severe elevations were rare.[18]

Conclusion



The comprehensive preclinical evaluation of **Brigatinib** robustly established its profile as a highly potent and selective next-generation ALK inhibitor. Key findings included its superior potency over crizotinib, its broad activity against a wide range of clinically relevant ALK resistance mutations, and its significant efficacy in both subcutaneous and intracranial in vivo models.[3][6] These compelling preclinical data provided a strong molecular and pharmacological basis for its successful clinical development as a critical therapeutic option for patients with ALK-positive non-small cell lung cancer.[3][4]

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